Dysprosium acetylacetonate chemical formula and structure
Dysprosium acetylacetonate chemical formula and structure
An In-Depth Technical Guide to Dysprosium Acetylacetonate: Synthesis, Structure, and Applications
Introduction
Dysprosium(III) acetylacetonate, a coordination compound of the rare earth element dysprosium, stands as a pivotal precursor and functional material in contemporary chemical research. This guide offers a comprehensive overview tailored for researchers and professionals in materials science and drug development. The unique magnetic and luminescent properties of the dysprosium(III) ion, effectively encapsulated by the acetylacetonate ligands, make this compound a subject of intense study. Its solubility in organic solvents further enhances its utility as a catalyst and a precursor for advanced materials via non-aqueous routes.[1][2] This document delves into the core aspects of its chemical identity, molecular architecture, synthesis protocols, and key applications, providing a foundational understanding for its use in cutting-edge research.
Chemical Identity and Molecular Structure
Dysprosium acetylacetonate is a metalorganic compound that primarily exists as a tris-chelate complex.[1] The acetylacetonate anion (acac⁻), derived from the deprotonation of acetylacetone (2,4-pentanedione), acts as a bidentate ligand, binding to the central dysprosium(III) ion through two oxygen atoms to form a stable six-membered chelate ring.[2]
Chemical Formula and Nomenclature:
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Systematic IUPAC Name : Tris[(Z)-4-oxopent-2-en-2-olato-κ²O,O′]dysprosium(III)[3]
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Common Names : Dysprosium(III) acetylacetonate, Tris(acetylacetonato)dysprosium(III), Dy(acac)₃[3][4]
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Anhydrous Formula : C₁₅H₂₁DyO₆[3]
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Hydrated Formula : Dy(C₅H₇O₂)₃·nH₂O (hydrated forms are common, with n typically being 2 or 3)[3][4]
Coordination Geometry and Structure:
The coordination environment of the dysprosium(III) ion in its acetylacetonate complex is not fully saturated by the three bidentate ligands, leading to the frequent incorporation of solvent molecules, most commonly water, into the primary coordination sphere.[1]
In the well-characterized dihydrate form, [Dy(acac)₃(H₂O)₂], the central dysprosium ion is eight-coordinated.[1] It is bonded to six oxygen atoms from the three acetylacetonate ligands and two oxygen atoms from two water molecules.[1] This arrangement results in a coordination polyhedron that is typically described as a distorted square antiprism.[1] This specific geometry is crucial as it influences the magnetic anisotropy of the complex, a key factor in its application in single-molecule magnets (SMMs).[5] The anhydrous form is stable in a dry atmosphere, but it readily forms hydrates in the presence of moisture.[3][6][7]
Caption: Schematic structure of [Dy(acac)₃(H₂O)₂].
Synthesis Methodologies
The preparation of dysprosium acetylacetonate can be achieved through several synthetic routes. The choice of method often depends on the desired purity, scale, and available starting materials.
A. Direct Reaction Method
This is a straightforward approach involving the reaction of dysprosium metal, or its hydride, directly with acetylacetone.[1][3][4] The underlying principle is the acidic nature of the β-diketonate's methylene protons, which can be displaced by a reactive metal.
Experimental Protocol:
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Reagent Preparation : Suspend dysprosium(III) oxide (Dy₂O₃) in a suitable solvent such as ethanol or methanol.
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Reaction Initiation : Add a stoichiometric excess of acetylacetone (Hacac) to the suspension. The reaction is typically performed under reflux to ensure completion.
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pH Adjustment : A base, such as ammonia or sodium hydroxide, is often added dropwise to facilitate the deprotonation of acetylacetone and drive the reaction forward by neutralizing the formed acid.
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Isolation : Upon cooling, the product, Dy(acac)₃·nH₂O, precipitates from the solution.
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Purification : The precipitate is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove excess acetylacetone, and dried under vacuum. Recrystallization from a suitable solvent like ethanol can be performed for higher purity.
Causality : The use of a base is critical to shift the equilibrium towards the formation of the acetylacetonate anion, which readily chelates with the Dy³⁺ ions. Refluxing provides the necessary activation energy for the reaction between the solid dysprosium precursor and the ligand.
B. Electrochemical Synthesis
An alternative method involves the electrolysis of an acetylacetone solution using a dysprosium metal anode.[8] This technique can yield high-purity products and avoids the use of basic reagents.
Experimental Protocol:
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Electrolyte Preparation : Prepare a solution of acetylacetone in a polar organic solvent, typically ethanol.
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Electrolytic Cell Setup : Use a dysprosium metal rod as the sacrificial anode and a platinum wire as the cathode.
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Electrolysis : Apply a constant current between the electrodes. At the anode, dysprosium metal is oxidized to Dy³⁺ ions, which then react with the acetylacetone in the electrolyte.
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Product Formation : The initial product is often a solvated adduct, such as Dy(acac)₃·EtOH·0.5Hacac.[3]
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Isolation and Conversion : The adduct is isolated, and subsequent heating can be used to remove the solvated ethanol and excess acetylacetone, yielding the anhydrous or hydrated Dy(acac)₃.[3][6][7][8]
Causality : The electrochemical potential provides the driving force for the oxidation of the dysprosium anode. The in-situ generation of Dy³⁺ ions in the presence of the ligand allows for the controlled formation of the complex without the need for additional reagents.
Caption: Comparative workflow for the synthesis of Dy(acac)₃.
Physicochemical Properties and Characterization
The utility of dysprosium acetylacetonate in various applications is dictated by its distinct physical and chemical properties.
| Property | Value / Description | Reference(s) |
| Appearance | Yellow or off-white crystalline powder | [3][4][9] |
| Molecular Weight | 459.83 g/mol (anhydrous) | [3][9][10] |
| Melting Point | 125-130 °C | [4][9] |
| Solubility | Soluble in many organic solvents; insoluble in water. | [1][2] |
| Chemical Stability | The anhydrous form is stable in dry air; readily forms hydrates in humid environments. | [3][6][7] |
| Magnetic Behavior | Paramagnetic, characteristic of lanthanide complexes. | [4] |
Characterization Techniques:
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Thermogravimetric Analysis (TGA) : TGA is crucial for determining the thermal stability and composition of dysprosium acetylacetonate, particularly its hydration state. A typical TGA curve for a hydrated sample shows an initial weight loss corresponding to the removal of water molecules, followed by the decomposition of the acetylacetonate ligands at higher temperatures. The final residue at high temperatures (e.g., >600 °C) is typically dysprosium(III) oxide (Dy₂O₃).[11] This allows for the quantitative determination of the initial water content and confirmation of the compound's stoichiometry.
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Infrared (IR) Spectroscopy : IR spectroscopy is used to confirm the coordination of the acetylacetonate ligand to the dysprosium ion. Characteristic vibrational bands for the C=O and C=C bonds in the chelate ring are observed, which are shifted compared to free acetylacetone, indicating complex formation.
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X-ray Crystallography : Single-crystal X-ray diffraction is the definitive method for determining the precise molecular structure, including bond lengths, bond angles, and the coordination geometry of the dysprosium ion.[1][3] This technique was used to confirm the eight-coordinate, distorted square antiprismatic geometry of the dihydrate form.[1]
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Magnetic Susceptibility Measurements : These measurements are essential for studying the magnetic properties of the complex, particularly in the context of single-molecule magnet research.[11]
Applications in Research and Development
The unique properties of dysprosium acetylacetonate make it a valuable compound in several areas of advanced scientific research.
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Catalysis : Like many metal acetylacetonates, Dy(acac)₃ can act as a Lewis acid catalyst in various organic reactions.[4] It has been used to catalyze addition reactions.[3] Its solubility in organic media is a significant advantage for its use in homogeneous catalysis.[2]
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Materials Science Precursor : Dysprosium acetylacetonate is a key precursor in materials synthesis.[6][7] Its volatility and clean decomposition make it suitable for Chemical Vapor Deposition (CVD) and Atomic Layer Deposition (ALD) processes to create thin films of dysprosium-containing materials for optical and electronic applications.[2][7][10] It is also used in the synthesis of high-performance permanent magnets, where dysprosium is a critical component.[6][7]
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Molecular Magnetism : The high magnetic moment of the Dy³⁺ ion makes its complexes, including Dy(acac)₃, prime candidates for the design of single-molecule magnets (SMMs).[1] SMMs are individual molecules that can exhibit slow magnetic relaxation and magnetic hysteresis at low temperatures, a property that could be exploited in high-density data storage and quantum computing.[5] Research has shown that [Dy(acac)₃(H₂O)₂] was one of the first single-ion lanthanide complexes reported to show SMM behavior.[5]
Conclusion
Dysprosium(III) acetylacetonate is a versatile coordination compound with a rich structural chemistry and a wide range of applications. Its synthesis is well-established, and its properties make it an invaluable tool for researchers. From catalyzing organic reactions to serving as a building block for advanced magnetic and optical materials, Dy(acac)₃ continues to be a compound of significant scientific interest. A thorough understanding of its synthesis, structure, and characterization is fundamental for harnessing its full potential in the development of next-generation technologies.
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Dysprosium(III) Complexes with Square-Antiprism Configuration Featuring Mononuclear Single-molecule Magnet Behaviours Based on Different β-diketonate Ligands and Auxiliary Ligands | Request PDF - ResearchGate. [Link]
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